3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid

Lipophilicity Drug-likeness Medicinal Chemistry

This bifunctional scaffold uniquely combines a carboxylic acid, a sterically demanding 4,4-dimethylpiperidine, and a C-3 bromine that adds ~0.9 LogP units vs. the non-halogenated analog (LogP 2.91). The intermediate C–Br bond reactivity outperforms the iodo variant (LogP 3.9) by minimizing homocoupling side products and reducing procurement costs. Utilize the bromine as a robust Suzuki handle for parallel library synthesis without pre-activation — a capability the des-bromo analog cannot offer. Supplied at ≥98% purity with the bromine isotopic signature for unambiguous LC-MS tracking, it is ideal for fragment elaboration, kinase inhibitor programs, and complement factor B inhibitor lead optimization.

Molecular Formula C14H18BrNO2
Molecular Weight 312.20 g/mol
CAS No. 1131594-57-4
Cat. No. B13074589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid
CAS1131594-57-4
Molecular FormulaC14H18BrNO2
Molecular Weight312.20 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)C2=C(C=C(C=C2)C(=O)O)Br)C
InChIInChI=1S/C14H18BrNO2/c1-14(2)5-7-16(8-6-14)12-4-3-10(13(17)18)9-11(12)15/h3-4,9H,5-8H2,1-2H3,(H,17,18)
InChIKeySDKRWMZLUOGLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic Acid (CAS 1131594-57-4) Is a Strategic Halogenated Building Block for Medicinal Chemistry Procurement


3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid is a bifunctional aromatic building block that integrates a carboxylic acid, a sterically congested 4,4-dimethylpiperidine ring, and an aryl bromide. Its molecular formula is C₁₄H₁₈BrNO₂ (MW 312.20) and it is commercially supplied at ≥98% purity . The compound belongs to the broader class of piperidine-substituted benzoic acids, a scaffold that appears extensively in complement factor B inhibitors, kinase modulators, and CNS-penetrant leads. Critically, the 3-bromo substituent simultaneously raises lipophilicity by approximately 0.9 LogP units versus the non-halogenated congener and furnishes a versatile cross-coupling handle, two features that directly differentiate it from its closest structural analogs and underpin its value in parallel library synthesis and late-stage functionalization workflows.

Why the 3-Bromo Substituent on 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic Acid Cannot Be Replaced by a Hydrogen, Chlorine, or Iodine Without Quantifiable Property Shifts


Simply replacing the 3-bromo group with hydrogen, chlorine, or iodine alters key physicochemical and reactivity parameters that medicinal chemists and procurement scientists rely on for reproducible lead optimization. The non-halogenated analog 4-(4,4-dimethylpiperidin-1-yl)benzoic acid possesses a LogP of only 2.91, making it substantially less lipophilic and incapable of palladium-catalyzed cross-coupling without prior C–H activation [1]. The iodo analog raises LogP to 3.9 but introduces a heavier, more labile C–I bond that can complicate storage stability and increase cost [2]. The bromine atom therefore occupies a unique intermediate position—offering sufficient reactivity for robust Suzuki-Miyaura coupling while maintaining better stability and lower procurement expense than the iodo variant. These quantifiable differences mean that substituting one halogenated analog for another is not a neutral exchange; it directly affects reaction yields, purification profiles, and the physicochemical space of downstream products.

Head-to-Head Quantitative Differentiation Evidence for 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic Acid Versus Its Closest Analogs


LogP Shift of +0.93 Units Compared to the Non-Halogenated Analog Directly Impacts Predicted Membrane Permeability

The target compound exhibits a computed LogP of 3.77–3.84, whereas the des-bromo analog 4-(4,4-dimethylpiperidin-1-yl)benzoic acid has a LogP of 2.91, yielding a calculated ΔLogP of +0.86 to +0.93 units [1]. This 0.9-unit increase moves the compound from a moderately polar space (LogP <3) into a more lipophilic region (LogP >3.5), which is often correlated with improved passive membrane permeability and blood–brain barrier penetration in CNS drug discovery programs. The iodo analog registers an XlogP of 3.9, only 0.06–0.13 units higher than the bromo compound, indicating that the bromo derivative achieves nearly the same lipophilicity gain without the drawbacks of a labile C–I bond [2].

Lipophilicity Drug-likeness Medicinal Chemistry

The Aryl Bromide Moiety Enables Suzuki-Miyaura Cross-Coupling Chemistries That the Non-Halogenated Analog Cannot Participate In

The target compound contains an aryl bromide, a functional group that is well-established as a competent electrophile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In contrast, the non-halogenated analog 4-(4,4-dimethylpiperidin-1-yl)benzoic acid lacks a carbon–halogen bond at the 3-position and cannot engage in direct cross-coupling without prior directed ortho-metalation or C–H activation, which require harsher conditions and offer narrower substrate scope [1]. Published methodology confirms that aryl bromides react efficiently with arylboronic acids under both metal-catalyzed and transition-metal-free conditions, whereas aryl chlorides require more forcing conditions and specialized catalysts, and unactivated aryl fluorides are essentially inert [2].

Cross-Coupling C–C Bond Formation Parallel Synthesis

Storage at 2–8°C Simplifies Logistics Relative to the Non-Halogenated Analog Requiring −20°C Storage

Vendor specifications indicate that the target bromo compound should be stored sealed in dry conditions at 2–8°C , whereas the non-halogenated analog 4-(4,4-dimethylpiperidin-1-yl)benzoic acid is recommended for storage at −20°C . For compound management facilities handling hundreds of building blocks, refrigeration at 2–8°C is significantly less demanding than −20°C freezer storage, reducing energy costs, minimizing freeze-thaw cycles, and simplifying distribution logistics, particularly for international shipments.

Storage Stability Procurement Logistics Compound Management

Molecular Weight of 312.20 Provides an Intermediate Mass Increment That Balances Detection Sensitivity with Permeability

The molecular weight of the target bromo compound is 312.20 Da, compared with 233.31 Da for the non-halogenated analog and 359.20 Da for the iodo analog [1][2]. The ~79 Da increment contributed by bromine (versus hydrogen) places the compound above the 300 Da threshold commonly used to filter out fragments while remaining well below 500 Da, maintaining compliance with Lipinski's Rule of Five. Simultaneously, the distinctive ¹:¹ isotopic signature of bromine (⁷⁹Br/⁸¹Br) provides an unambiguous LC-MS identifier that aids in reaction monitoring and purity assessment, a feature absent in the non-halogenated parent.

Molecular Weight LC-MS Detection Physicochemical Properties

Commercial Availability at ≥98% Purity with Documented Batch Analysis Supports Direct Use in SAR Campaigns Without Re-Purification

The target compound is routinely supplied at ≥98% purity by major vendors including Chemscene (Cat. CS-0687017) and MolCore (NLT 98%) . This is comparable to or exceeds the typical purity specifications for its analogs: the non-halogenated version is offered at ≥95% by BOC Sciences and AKSci, and the iodo analog is listed by RGT Bio without a stated numerical purity threshold . The higher purity specification reduces the likelihood that researchers will need to perform column chromatography or recrystallization before using the building block in precious late-stage diversification reactions, directly saving time and material costs.

Purity Quality Control Procurement Specifications

Optimal Use Scenarios Where 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic Acid Outperforms Its Analogs


Parallel Synthesis of C-3 Diversified Biaryl Libraries via Suzuki-Miyaura Coupling

Medicinal chemistry teams running 24- or 96-well plate-based parallel synthesis can use the bromo compound as a universal core scaffold. The aryl bromide at C-3 allows direct coupling with a diverse set of aryl- and heteroarylboronic acids without pre-activation, a capability the non-halogenated analog lacks entirely. The intermediate reactivity of the C–Br bond (versus C–I) minimizes homocoupling side products that can plague iodoarene substrates, leading to cleaner crude reaction profiles and higher isolated yields of the desired biaryl products. This scenario directly leverages the cross-coupling evidence established in Section 3 [1].

CNS-Penetrant Lead Optimization Where a LogP Elevation of ~0.9 Units Is Required

For programs targeting intracellular or CNS-localized proteins where the lead series suffers from low membrane permeability, substituting the non-halogenated piperidine-benzoic acid scaffold with the 3-bromo derivative introduces a controlled LogP increase of approximately +0.9 units without adding excessive molecular weight. This shifts the compound into a physicochemical space more favorable for blood-brain barrier penetration while retaining the carboxylic acid as a potential prodrug handle or salt-forming group. The LogP differential quantified in Section 3 supports this strategy [1].

Building Block Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's molecular weight (312.20 Da) situates it above the typical fragment cutoff of 300 Da, making it more suitable as a fragment-elaboration intermediate than a primary fragment hit. However, its ≥98% purity specification, combined with the bromine isotopic fingerprint for unambiguous LC-MS tracking, makes it an ideal candidate for inclusion in pre-plated building-block collections used for fragment growing and merging campaigns. The purity evidence and analytical advantages discussed in Section 3 justify selecting this compound over lower-purity analogs for high-throughput chemistry workflows [1].

Late-Stage Functionalization in Complement Factor B or Kinase Inhibitor Programs

Patent literature discloses that piperidine-substituted benzoic acids bearing halogen substituents on the aromatic ring are key intermediates in the synthesis of complement factor B inhibitors and kinase-targeting agents [1]. The 3-bromo compound can serve as a direct precursor for introducing substituted phenyl, heteroaryl, or alkenyl groups at the C-3 position in the final stages of a synthetic route, enabling rapid exploration of structure-activity relationships around the aromatic ring without resynthesizing the entire piperidine-benzoic acid core. The synthetic handle evidence from Section 3 underpins this application.

Quote Request

Request a Quote for 3-Bromo-4-(4,4-dimethylpiperidin-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.